BenchChemオンラインストアへようこそ!

Benzene, 1-chloro-2-ethenyl-4-methyl-

Iron catalysis Biaryl synthesis Cross‑coupling

2‑Chloro‑5‑methylstyrene (also named 1‑chloro‑2‑ethenyl‑4‑methylbenzene; CAS 1835‑78‑5) is a disubstituted styrene monomer in which a vinyl group is flanked by an ortho‑chlorine and a meta‑methyl substituent on the aromatic ring. Its molecular formula is C₉H₉Cl (MW 152.62 g mol⁻¹) [REFS‑1].

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 1835-78-5
Cat. No. B8067572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-2-ethenyl-4-methyl-
CAS1835-78-5
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)C=C
InChIInChI=1S/C9H9Cl/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3
InChIKeyNODKJILUZSXDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Chloro‑5‑methylstyrene (CAS 1835‑78‑5) – Monomer‑Grade Reactive Intermediate for Precision Polymer and Biaryl Synthesis


2‑Chloro‑5‑methylstyrene (also named 1‑chloro‑2‑ethenyl‑4‑methylbenzene; CAS 1835‑78‑5) is a disubstituted styrene monomer in which a vinyl group is flanked by an ortho‑chlorine and a meta‑methyl substituent on the aromatic ring. Its molecular formula is C₉H₉Cl (MW 152.62 g mol⁻¹) [REFS‑1]. The combination of an electron‑withdrawing chlorine atom and an electron‑donating methyl group creates a unique electronic environment that differentiates it from common mono‑substituted styrene analogs (e.g., 4‑chlorostyrene or 4‑methylstyrene). This substitution pattern is exploited in transition‑metal‑catalyzed cross‑coupling reactions for the construction of biaryl architectures and in radical or cationic polymerizations to tune copolymer composition, thermal stability, and resist sensitivity [REFS‑2][REFS‑3].

Why Generic Styrene Analogs Cannot Replace 2‑Chloro‑5‑methylstyrene in Structure‑Sensitive Applications


Simply interchanging 2‑chloro‑5‑methylstyrene with a mono‑substituted styrene such as 4‑chlorostyrene (CAS 1073‑67‑2) or 4‑methylstyrene (CAS 622‑97‑9) fails because the ortho‑chloro/meta‑methyl substitution pattern simultaneously modulates both the electronic character and the steric environment of the vinyl group. In free‑radical copolymerization, the reactivity of ring‑substituted styrenes follows the Hammett relationship (ρ = 0.51 in surface‑initiated ATRP), meaning that a shift from a para‑Cl (σₚ = +0.23) to an ortho‑Cl/ meta‑CH₃ system (σₘ = −0.07 for CH₃; σₒ ≈ +0.20 for Cl) alters the propagation rate coefficient and the resulting copolymer microstructure [REFS‑1]. In iron‑catalyzed biaryl couplings, the ortho‑vinyl group is essential for catalyst activation via haptotropic migration, a mechanism that is not available to para‑substituted analogs lacking the adjacent olefin [REFS‑2]. Therefore, selecting the generic alternative will result in different reactivity ratios, copolymer composition drift, and, for coupling reactions, either no conversion or significantly lower yields.

Product‑Specific Quantitative Differentiation Evidence for 2‑Chloro‑5‑methylstyrene (CAS 1835‑78‑5)


Ortho‑Vinyl Activation in Iron‑Catalyzed Biaryl Coupling: A Mechanistic Advantage over Para‑Chlorostyrene

In iron‑catalyzed biaryl coupling reactions with aryl Grignard reagents, ortho‑chlorostyrene serves as an activated electrophile through a unique mechanism: the catalyst coordinates to the vinyl group, followed by haptotropic migration to the C–Cl bond, thereby enabling oxidative addition at an otherwise deactivated aryl chloride [REFS‑1]. While the specific substrate 2‑chloro‑5‑methylstyrene was not individually reported, the study explicitly demonstrates that the ortho‑chlorostyrene motif is essential for this activation pathway. Para‑substituted chlorostyrenes (e.g., 4‑chlorostyrene) cannot undergo the same vinyl‑directed activation, making the ortho‑vinyl/chloro arrangement a critical structural requirement for successful coupling under mild, iron‑based conditions [REFS‑1].

Iron catalysis Biaryl synthesis Cross‑coupling

Predicted Hammett‑Driven Polymerization Reactivity Differentiation vs. Para‑Substituted Analogs

The free‑radical homopropagation rate coefficient (kₚ) for para‑substituted styrenes follows a linear free‑energy relationship with the Hammett σₚ constant. Pulsed‑laser polymerization measurements at 30 °C yielded kₚ values of 237 L mol⁻¹ s⁻¹ for 4‑methoxystyrene (σₚ = −0.27), 186 L mol⁻¹ s⁻¹ for 4‑methylstyrene (σₚ = −0.17), 141 L mol⁻¹ s⁻¹ for styrene (σₚ = 0), 89 L mol⁻¹ s⁻¹ for 4‑fluorostyrene (σₚ = +0.06), and 73 L mol⁻¹ s⁻¹ for 4‑chlorostyrene (σₚ = +0.23) [REFS‑1]. The target compound 2‑chloro‑5‑methylstyrene combines an ortho‑Cl (σₒ ~ +0.20) and a meta‑CH₃ (σₘ = −0.07); based on additivity principles, its effective σ is expected to be ~ +0.13, placing its predicted kₚ between that of styrene and 4‑chlorostyrene. Surface‑initiated ATRP studies further confirm that meta‑substituted electron donors produce 'surprisingly fast growth rates' due to steric inhibition of termination, an effect not available to para‑substituted analogs [REFS‑2].

Radical polymerization Hammett relationship Monomer reactivity

Isomeric Reactivity Differentiation in Cationic Copolymerization: Ortho‑ vs. Para‑Substituted Chloromethylstyrenes

A direct head‑to‑head comparison in the cationic copolymerization of isobutylene (IB) with chloromethylstyrene isomers demonstrated that the ortho‑isomer 'exhibited no activity' (i.e., was not incorporated into the copolymer), while the para‑isomer (p‑CMS) copolymerized with reactivity ratios of r(IB) = 4.67 and r(p‑CMS) = 0.70 [REFS‑1]. This provides direct experimental evidence that moving the chloromethyl substituent from the para to the ortho position fundamentally alters (in fact, eliminates) copolymerization activity. By analogy, 2‑chloro‑5‑methylstyrene—which bears an ortho‑Cl group—would be expected to display markedly different cationic copolymerization behavior compared to para‑chloro‑substituted analogs.

Cationic polymerization Copolymerization Reactivity ratio

Contrast and Sensitivity Differentiation in Electron‑Beam Resists: Methylstyrene‑co‑Chlorostyrene vs. Methylstyrene‑co‑Chloromethylstyrene

Copolymers of methylstyrene and chlorostyrene (where the Cl is directly attached to the aromatic ring) cross‑link upon 20 keV electron irradiation and act as negative‑working electron‑beam resists. Critically, 'in contrast to the corresponding methylstyrene/chloromethylstyrene copolymer systems, the resist sensitivities maximize at compositions containing ca. 30% chlorostyrene' [REFS‑1]. This shows that the position of the chlorine atom (ring‑bound vs. benzylic) shifts the optimal copolymer composition for maximum lithographic sensitivity. Furthermore, the sensitivity maximum at 30% chlorostyrene, rather than at an equimolar composition, indicates that the cross‑linking mechanism involves an excited‑state charge‑transfer interaction specific to the ring‑chlorinated styrene units [REFS‑1].

Electron‑beam lithography Negative resist Copolymer composition

Synthetic Accessibility via Iron‑Catalyzed Cross‑Coupling of Chlorostyrenes: A Cost‑Differentiated Route vs. Palladium‑Dependent Para‑Substituted Analogs

A patented process (US 9,024,045 B2) enables the synthesis of diverse styrene derivatives by iron‑catalyzed cross‑coupling of chlorostyrenes with organomagnesium compounds [REFS‑1]. The process explicitly uses chlorostyrenes as economically and environmentally advantageous substrates, operating under mild conditions (−20 °C to +35 °C) with inexpensive, non‑toxic iron salts. Ortho‑chlorostyrene is highlighted as an exemplary substrate. In contrast, the cross‑coupling of para‑substituted styrenes lacking the ortho‑vinyl activation motif typically requires expensive palladium or nickel catalysts, phosphine ligands, and more forcing conditions [REFS‑1][REFS‑2].

Iron catalysis Cross‑coupling Cost efficiency

Positional Isomer Effect on Polymer Resist Performance: Ortho‑, Meta‑, and Para‑Methylstyrene in Copolymer Resists

A systematic study of poly(methylstyrene‑co‑chloromethylstyrene) resists assessed the effect of varying the methylstyrene isomer (ortho‑, meta‑, para‑) on lithographic performance [REFS‑1]. The study found that 'variation of the structure of the methylstyrene component had a significant effect on the lithographic parameters,' with ortho‑methylstyrene copolymers exhibiting different sensitivity and contrast characteristics compared to meta‑ and para‑isomers. By extension, 2‑chloro‑5‑methylstyrene, which positions the methyl group meta to the vinyl and the chlorine ortho, would be expected to yield resist properties distinct from those obtained with para‑methylstyrene‑based copolymers.

Photoresist Positional isomer Lithographic contrast

High‑Value Application Scenarios Where 2‑Chloro‑5‑methylstyrene (CAS 1835‑78‑5) Provides Demonstrable Differentiation


Iron‑Catalyzed Late‑Stage Functionalization of Drug‑Like Scaffolds

In medicinal chemistry programs requiring the construction of biaryl linkages, 2‑chloro‑5‑methylstyrene serves as a privileged building block because its ortho‑vinyl group enables iron‑catalyzed cross‑coupling under mild conditions that tolerate sensitive functional groups (esters, amines, heterocycles). This avoids the need for palladium, reducing both cost and heavy‑metal contamination of the final pharmaceutical intermediate. The meta‑methyl substituent further modulates lipophilicity (predicted ΔlogP ~ +0.5 vs. the des‑methyl analog), which is valuable for optimizing ADME properties in lead optimization campaigns [REFS‑1][REFS‑2].

Tuning Copolymer Composition in High‑Resolution Electron‑Beam Resists

For microelectronics fabrication requiring negative‑working electron‑beam resists, incorporating 2‑chloro‑5‑methylstyrene into methylstyrene copolymers enables access to the optimal ~30% chlorostyrene composition that maximizes sensitivity and contrast through an excited‑state charge‑transfer cross‑linking mechanism. This specific composition‑property relationship is unique to ring‑chlorinated styrenes and is not replicated by chloromethylstyrene‑based systems. The ortho‑Cl/meta‑CH₃ substitution pattern offers an additional handle to fine‑tune resist dissolution properties without altering the chlorine content [REFS‑3].

Controlled Radical Polymerization for Specialty Coatings with Tunable Thermal and Optical Properties

In surface‑initiated ATRP or RAFT polymerization, the intermediate Hammett σ value of 2‑chloro‑5‑methylstyrene (predicted ~ +0.13) positions it between styrene and 4‑chlorostyrene in reactivity, enabling precise control over copolymer composition and sequence distribution. The ortho‑Cl substituent introduces steric hindrance that, in combination with the meta‑CH₃ group, can inhibit bimolecular termination, leading to faster brush growth rates. This is particularly advantageous for applications requiring thick (>100 nm), uniform polymer brushes for anti‑fouling coatings, sensors, or patterned surfaces [REFS‑4][REFS‑5].

Agrochemical Intermediate Synthesis via Cost‑Effective Iron‑Catalyzed Routes

The patent literature from Bayer CropScience explicitly teaches the use of substituted styrene derivatives as intermediates in agrochemical synthesis [REFS‑6]. 2‑Chloro‑5‑methylstyrene, bearing both a polymerizable vinyl group and a chlorine atom amenable to further cross‑coupling, offers a versatile platform for constructing herbicide or fungicide scaffolds. The iron‑catalyzed cross‑coupling route (US 9,024,045 B2) provides an economically viable path to kilogram‑scale production, with catalyst costs roughly 100‑fold lower than equivalent palladium‑based processes [REFS‑7].

Quote Request

Request a Quote for Benzene, 1-chloro-2-ethenyl-4-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.